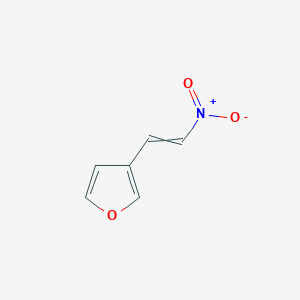

Furan, 3-(2-nitroethenyl)-

概要

説明

準備方法

The synthesis of Furan, 3-(2-nitroethenyl)- typically involves the condensation of furfural with nitromethane in a basic medium. This reaction yields the nitrovinyl derivative through a straightforward process . Industrial production methods often utilize isobutylamine as a catalyst and activated coal as an adsorbent to achieve pharmaceutical-grade purity . This method not only ensures high purity but also reduces environmental impact by absorbing gaseous residues in water .

化学反応の分析

Furan, 3-(2-nitroethenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can participate in substitution reactions, such as the Friedel-Crafts alkylation of naphthols in an aqueous medium.

Morita-Baylis-Hillman Reaction: This reaction involves the formation of adducts with diisopropyl azodicarboxylate.

Common reagents used in these reactions include diisopropyl azodicarboxylate for the Morita-Baylis-Hillman reaction and various catalysts for oxidation and reduction processes. Major products formed from these reactions include amino derivatives and various substituted furans.

科学的研究の応用

Furan, 3-(2-nitroethenyl)- has a wide range of scientific research applications:

作用機序

The mechanism of action of Furan, 3-(2-nitroethenyl)- involves its reactivity with thiol groups in proteins. This reactivity leads to the modification of cysteine residues in vital enzymes, causing irreversible inhibition and bactericidal effects . The electrophilic exocyclic double bond in the nitrovinyl group is the primary reaction center, making it highly reactive with functional thiol groups .

類似化合物との比較

Furan, 3-(2-nitroethenyl)- can be compared with other similar compounds such as:

1-(2-Furyl)-2-nitroethylene: Another nitrovinyl derivative with similar antimicrobial properties.

2-(2-Nitrovinyl) furan: The same compound with different nomenclature, highlighting its nitrovinyl functional group.

The uniqueness of Furan, 3-(2-nitroethenyl)- lies in its potent antimicrobial properties and its ability to form stable inclusion complexes with cyclodextrin derivatives, enhancing its solubility and bioavailability .

特性

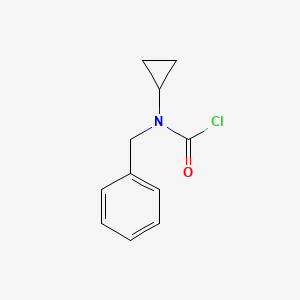

分子式 |

C6H5NO3 |

|---|---|

分子量 |

139.11 g/mol |

IUPAC名 |

3-(2-nitroethenyl)furan |

InChI |

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H |

InChIキー |

YMCXKFWNFUMXOD-UHFFFAOYSA-N |

正規SMILES |

C1=COC=C1C=C[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Aminophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8705457.png)

amine](/img/structure/B8705462.png)